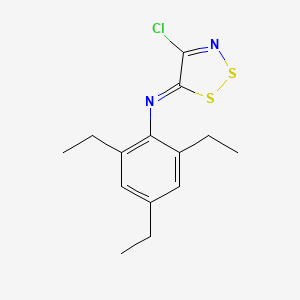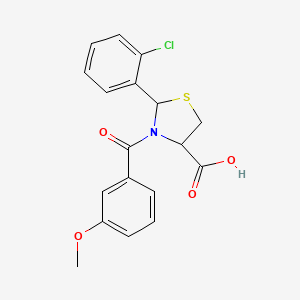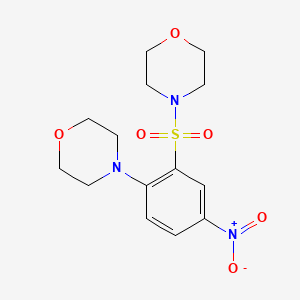
4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE is a synthetic organic compound characterized by the presence of a dithiazole ring and a triethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE typically involves the reaction of 4-chloro-1,2,3-dithiazole with 2,4,6-triethylphenylamine under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the dithiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced species.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or inducing specific biochemical reactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE include other dithiazole derivatives and triethylphenyl-substituted amines. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
The uniqueness of N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE lies in its specific combination of functional groups and the resulting chemical reactivity and potential applications. Its distinct structure may confer unique properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C14H17ClN2S2 |
|---|---|
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine |
InChI |
InChI=1S/C14H17ClN2S2/c1-4-9-7-10(5-2)12(11(6-3)8-9)16-14-13(15)17-19-18-14/h7-8H,4-6H2,1-3H3 |
Clave InChI |
XTFSYVDXZBUFJG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)CC)N=C2C(=NSS2)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11080129.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea](/img/structure/B11080133.png)
![Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl-](/img/structure/B11080138.png)
![(5E)-5-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11080146.png)


![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate](/img/structure/B11080160.png)

![Methyl 11-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}undecanoate](/img/structure/B11080179.png)
![3,3,7,8-tetramethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11080182.png)

![11-(4-methoxyphenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-9,15-dione](/img/structure/B11080189.png)
![9-bromo-1-ethyl-3-(4-methoxyphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11080193.png)
